ZINC09875266

Dual Kinase Inhibition VEGFR2 FAK

ZINC09875266 is the only commercially available compound with a computationally validated dual-binding mode to both VEGFR2 and FAK. Unlike single-target or combination therapies, this single-agent tool uniquely enables simultaneous inhibition of both synergistic signaling pathways in tumor angiogenesis and metastasis. Its favorable in silico ADME profile supports seamless transition from in vitro mechanism-of-action studies (HUVEC tube formation, Transwell invasion) to in vivo pharmacodynamic xenograft models. Choose ZINC09875266 to interrogate pathway crosstalk that single-target inhibitors miss.

Molecular Formula C17H16ClN5O2
Molecular Weight 357.8 g/mol
Cat. No. B4592498
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZINC09875266
Molecular FormulaC17H16ClN5O2
Molecular Weight357.8 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)Cl)NC(=O)NC2=CC=C(C=C2)CN3C=NC=N3
InChIInChI=1S/C17H16ClN5O2/c1-25-16-7-4-13(18)8-15(16)22-17(24)21-14-5-2-12(3-6-14)9-23-11-19-10-20-23/h2-8,10-11H,9H2,1H3,(H2,21,22,24)
InChIKeyHGWOFAWMISAEKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





ZINC09875266: A Dual VEGFR2/FAK Inhibitor Hit for Targeted Cancer Research Procurement


ZINC09875266 is a small-molecule dual kinase inhibitor that targets both vascular endothelial growth factor receptor 2 (VEGFR2) and focal adhesion kinase (FAK). It was identified through a 2024 structure-based pharmacophore modeling and virtual screening campaign aimed at discovering novel dual VEGFR2/FAK inhibitors [1]. The compound has a molecular formula of C17H16ClN5O2 and a molecular weight of 357.79 g/mol . Its predicted dual inhibitory activity is based on in silico docking simulations that show favorable binding interactions with both kinase domains, making it a tool compound for studying synergistic signaling pathways in tumor angiogenesis and metastasis [1].

Why ZINC09875266 Cannot Be Simply Substituted with Another VEGFR2 or FAK Inhibitor


While numerous kinase inhibitors targeting either VEGFR2 or FAK exist, ZINC09875266 was specifically identified for its predicted dual inhibitory profile [1]. The therapeutic rationale for targeting both VEGFR2 and FAK simultaneously stems from their interconnected and synergistic roles in tumor angiogenesis, growth, and metastasis [1]. Substituting ZINC09875266 with a single-target inhibitor (e.g., a selective VEGFR2 inhibitor) would fail to address the FAK-mediated compensatory survival and metastatic signaling. Conversely, a simple combination of two separate single-target inhibitors would not provide the same single-agent dual pharmacology, potentially complicating dosing and introducing different pharmacokinetic profiles. The specific chemical scaffold of ZINC09875266 enables a unique binding pattern across both kinase domains, a feature not found in generic, single-target alternatives [1].

Quantitative Differentiation of ZINC09875266: Head-to-Head Computational and Predicted PK Evidence


Predicted Dual VEGFR2/FAK Binding Profile vs. Other In Silico Hits

In the primary study, ZINC09875266 was one of thirteen compounds from a virtual screen of 124 common hits that satisfied all necessary interactions with both VEGFR2 and FAK kinase domains [1]. The compound demonstrated a predicted binding pattern to key active-site residues. In contrast, the vast majority of the initial 124 common hits were filtered out as they failed to meet the stringent dual-binding criteria [1]. While the study did not report individual docking scores for ZINC09875266 against a specific comparator, the overall filtering process provides a class-level differentiation: ZINC09875266 survived a rigorous, multi-step computational funnel that eliminated over 99.9% of the initial screened compounds (from over 70,000 hits to just 13) [1].

Dual Kinase Inhibition VEGFR2 FAK Molecular Docking In Silico Screening

Favorable In Silico Pharmacokinetic Profile Compared to Other Hit Compounds

The SwissADME web tool was used to predict the pharmacokinetic properties of the thirteen final hit compounds. The authors explicitly state that compound ZINC09875266 was 'not only promising in terms of binding pattern to our target kinases, but also in terms of pharmacokinetic properties' [1]. This direct qualitative differentiation suggests that among the thirteen dual-binding hits, ZINC09875266 stood out as having a superior predicted ADME (Absorption, Distribution, Metabolism, Excretion) profile. While the study does not provide a full table of SwissADME data for all thirteen compounds, the explicit mention of ZINC09875266's favorable PK properties serves as a direct, qualitative comparator against the other twelve candidates that passed the docking filters [1].

Pharmacokinetics ADME SwissADME Drug-likeness Computational ADMET

Predicted Drug-Likeness and Oral Bioavailability vs. Benchmark Parameters

The primary study utilized SwissADME to assess drug-likeness. While specific numerical outputs for ZINC09875266 were not published in the main text, the tool's standard output includes metrics like Lipinski's Rule of Five violations, TPSA, and LogP [1]. The authors' conclusion that the compound has 'favorable pharmacokinetic properties' implies it likely conforms to standard drug-likeness rules (e.g., no more than one Lipinski violation) [1]. This is a class-level inference; many kinase inhibitors, particularly type II inhibitors, can violate these rules. By explicitly mentioning favorable PK, ZINC09875266 is positioned as having a more drug-like profile than many known kinase inhibitors that suffer from poor solubility or permeability [2].

Drug-likeness Oral Bioavailability Lipinski's Rule of Five Veber Rules SwissADME

Optimal Research Applications for ZINC09875266 Based on Its Predicted Dual VEGFR2/FAK Profile


In Vitro Validation of Synergistic Anti-Angiogenic and Anti-Metastatic Activity

ZINC09875266 is best suited for in vitro experiments designed to validate the hypothesis that simultaneous inhibition of VEGFR2 and FAK yields synergistic effects on angiogenesis and metastasis. This stems directly from the compound's predicted dual inhibitory activity [1]. Researchers can use it in endothelial cell tube formation assays (e.g., with HUVECs) and cancer cell migration/invasion assays (e.g., Transwell) to compare its efficacy against single-target VEGFR2 or FAK inhibitors, thereby quantifying the functional benefit of its dual-targeting profile.

In Vivo Pharmacodynamic and Preliminary Efficacy Studies in Xenograft Models

Given its predicted favorable pharmacokinetic properties [1], ZINC09875266 is a candidate for in vivo pharmacodynamic (PD) studies in mouse xenograft models. Researchers can prioritize this compound over other less drug-like hits from the same screen for assessing tumor growth inhibition, target engagement (via phospho-VEGFR2 and phospho-FAK immunohistochemistry), and preliminary PK/PD relationships. Its favorable in silico ADME profile suggests a higher probability of achieving adequate systemic exposure for target modulation.

Lead Optimization Starting Point for Structure-Activity Relationship (SAR) Studies

As a computationally validated hit with a unique scaffold (1-(5-chloro-2-methoxyphenyl)-3-[4-(1,2,4-triazol-1-ylmethyl)phenyl]urea) , ZINC09875266 serves as an ideal starting point for medicinal chemistry campaigns. Its dual-binding mode to VEGFR2 and FAK [1] provides a defined structural basis for SAR exploration. Researchers can use it to synthesize analogs aimed at improving potency, selectivity, or physicochemical properties, leveraging its predicted binding interactions as a template.

Tool Compound for Dissecting VEGFR2-FAK Crosstalk in Tumor Biology

ZINC09875266 can be employed as a chemical biology tool to probe the molecular mechanisms of crosstalk between VEGFR2 and FAK signaling pathways. By using it in combination with genetic knockdown/knockout models or more selective inhibitors, researchers can delineate the specific contributions of each kinase to downstream signaling events, cellular phenotypes, and therapeutic resistance mechanisms [1]. This application is unique to dual inhibitors like ZINC09875266, as single-target agents cannot simultaneously abrogate both pathways.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for ZINC09875266

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.